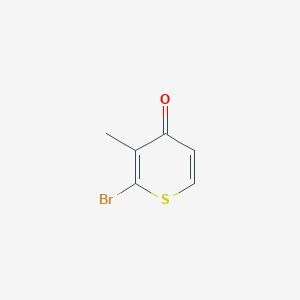
4H-Thiopyran-4-one, 2-bromo-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thiopyran-4-one, 2-bromo-3-methyl- is a heterocyclic compound containing sulfur and bromine atoms. It is a derivative of thiopyran, a six-membered ring structure with one sulfur atom replacing one of the carbon atoms. The presence of bromine and a methyl group in the structure makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, 2-bromo-3-methyl- typically involves the bromination of 3-methyl-4H-thiopyran-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 4H-Thiopyran-4-one, 2-bromo-3-methyl- may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Thiopyran-4-one, 2-bromo-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the thiopyran ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-3-methyl-4H-thiopyran-4-one, 2-thio-3-methyl-4H-thiopyran-4-one, and 2-alkoxy-3-methyl-4H-thiopyran-4-one.
Oxidation Reactions: Products include 2-bromo-3-methyl-4H-thiopyran-4-one sulfoxide and sulfone.
Reduction Reactions: Products include 2-bromo-3-methyl-4H-thiopyran-4-ol.
Wissenschaftliche Forschungsanwendungen
4H-Thiopyran-4-one, 2-bromo-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 4H-Thiopyran-4-one, 2-bromo-3-methyl- involves its interaction with various molecular targets and pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The sulfur atom in the thiopyran ring can undergo oxidation-reduction reactions, affecting the compound’s reactivity and stability. Additionally, the carbonyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Thiopyran-4-one: The parent compound without the bromine and methyl substituents.
2-Bromo-4H-thiopyran-4-one: Similar structure but lacks the methyl group.
3-Methyl-4H-thiopyran-4-one: Similar structure but lacks the bromine atom.
Uniqueness
4H-Thiopyran-4-one, 2-bromo-3-methyl- is unique due to the presence of both bromine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in organic synthesis and its application in various scientific research fields.
Eigenschaften
CAS-Nummer |
61170-18-1 |
|---|---|
Molekularformel |
C6H5BrOS |
Molekulargewicht |
205.07 g/mol |
IUPAC-Name |
2-bromo-3-methylthiopyran-4-one |
InChI |
InChI=1S/C6H5BrOS/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
InChI-Schlüssel |
KZRDPASFJDDBRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=CC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


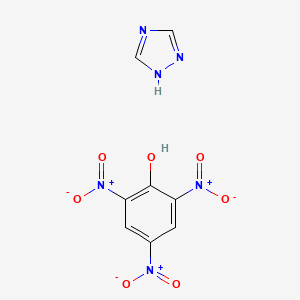
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)


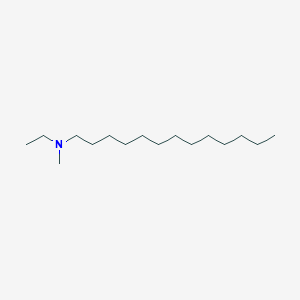
![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
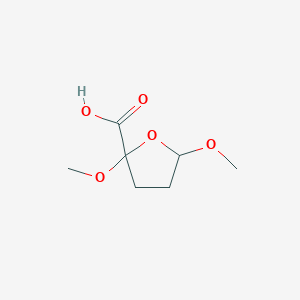

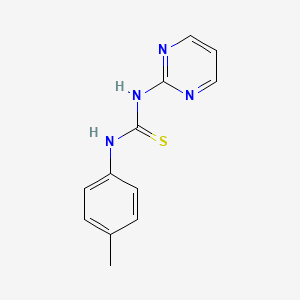
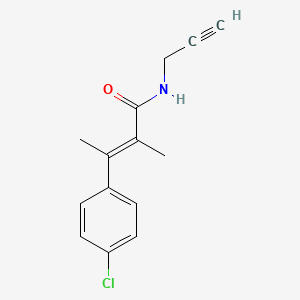
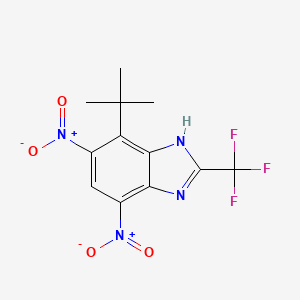
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

